molecular formula C13H21N3 B2371364 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine CAS No. 21103-27-5

2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine

Cat. No.: B2371364
CAS No.: 21103-27-5
M. Wt: 219.332
InChI Key: FYQCZSGFLSLOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine typically involves the reaction of 3-methylphenylpiperazine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to maintain consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions are required .

Properties

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12-3-2-4-13(11-12)16-9-7-15(6-5-14)8-10-16/h2-4,11H,5-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQCZSGFLSLOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.